Cas no 1891258-04-0 (4-fluoro-3-(methoxymethyl)benzaldehyde)

4-fluoro-3-(methoxymethyl)benzaldehyde 化学的及び物理的性質
名前と識別子
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- 4-fluoro-3-(methoxymethyl)benzaldehyde
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- インチ: 1S/C9H9FO2/c1-12-6-8-4-7(5-11)2-3-9(8)10/h2-5H,6H2,1H3
- InChIKey: LNUGUCXCCZZFLZ-UHFFFAOYSA-N
- ほほえんだ: C1(C=C(C=O)C=CC=1F)COC
4-fluoro-3-(methoxymethyl)benzaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB606341-250mg |
4-Fluoro-3-(methoxymethyl)benzaldehyde; . |
1891258-04-0 | 250mg |
€453.60 | 2024-07-19 | ||
abcr | AB606341-500mg |
4-Fluoro-3-(methoxymethyl)benzaldehyde; . |
1891258-04-0 | 500mg |
€625.00 | 2024-07-19 | ||
Aaron | AR022IMS-250mg |
4-fluoro-3-(methoxymethyl)benzaldehyde |
1891258-04-0 | 95% | 250mg |
$612.00 | 2025-02-13 | |
Aaron | AR022IMS-500mg |
4-fluoro-3-(methoxymethyl)benzaldehyde |
1891258-04-0 | 95% | 500mg |
$695.00 | 2025-02-13 | |
abcr | AB606341-1g |
4-Fluoro-3-(methoxymethyl)benzaldehyde; . |
1891258-04-0 | 1g |
€855.00 | 2024-07-19 |
4-fluoro-3-(methoxymethyl)benzaldehyde 関連文献
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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8. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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4-fluoro-3-(methoxymethyl)benzaldehydeに関する追加情報
Introduction to 4-fluoro-3-(methoxymethyl)benzaldehyde (CAS No. 1891258-04-0)
4-fluoro-3-(methoxymethyl)benzaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 1891258-04-0, is a fluorinated aromatic aldehyde with significant applications in pharmaceutical and agrochemical research. This compound serves as a versatile intermediate in the synthesis of various biologically active molecules, particularly in the development of novel therapeutic agents. Its unique structural features, including a fluorine substituent and a methoxymethyl group, contribute to its reactivity and utility in synthetic chemistry.
The fluorine atom in 4-fluoro-3-(methoxymethyl)benzaldehyde plays a crucial role in modulating the electronic properties of the aromatic ring. Fluorine is known for its ability to enhance metabolic stability, improve binding affinity, and influence pharmacokinetic profiles of drug candidates. In recent years, the incorporation of fluorine into pharmaceuticals has become increasingly prevalent due to these advantageous properties. This compound exemplifies how strategic fluorination can be leveraged to optimize drug-like characteristics.
The methoxymethyl group attached to the benzaldehyde core provides an additional site for functionalization, enabling further derivatization into more complex structures. This feature makes 4-fluoro-3-(methoxymethyl)benzaldehyde a valuable building block for medicinal chemists seeking to explore new chemical spaces. The combination of these two substituents results in a molecule with both electrophilic and nucleophilic potential, facilitating diverse synthetic pathways.
In the realm of pharmaceutical research, 4-fluoro-3-(methoxymethyl)benzaldehyde has been utilized in the synthesis of various pharmacophores. One notable area of interest is its application in the development of kinase inhibitors. Kinases are enzymes involved in numerous cellular processes, and their dysregulation is implicated in several diseases, including cancer. By serving as a precursor for kinase inhibitor analogs, this compound contributes to the ongoing effort to develop targeted therapies.
Recent studies have highlighted the role of fluorinated benzaldehydes in medicinal chemistry. A 2022 review published in the Journal of Medicinal Chemistry emphasized the importance of such compounds in drug discovery. The review discussed how fluorine-containing aldehydes can enhance drug efficacy by improving interactions with biological targets. Specifically, 4-fluoro-3-(methoxymethyl)benzaldehyde was cited as a key intermediate in several high-throughput screening campaigns aimed at identifying novel therapeutic agents.
The agrochemical industry also benefits from the use of 4-fluoro-3-(methoxymethyl)benzaldehyde as a synthetic intermediate. Fluorinated compounds are known for their enhanced stability and bioavailability, making them suitable for developing advanced pesticides and herbicides. Research published in the Agricultural Chemicals journal demonstrated that derivatives of this compound exhibit promising activity against resistant pest strains. This underscores the broad utility of fluorinated aromatic aldehydes beyond pharmaceutical applications.
Synthetic methodologies for preparing 4-fluoro-3-(methoxymethyl)benzaldehyde have been refined over time to improve yield and purity. Traditional approaches often involve Friedel-Crafts acylation followed by selective fluorination and methoxymethylation. However, modern techniques such as transition-metal-catalyzed cross-coupling reactions offer more efficient routes to this compound. These advances have made it more accessible for researchers working on complex molecular architectures.
The safety profile of 4-fluoro-3-(methoxymethyl)benzaldehyde is another critical consideration in its application. While it is not classified as hazardous under standard regulatory guidelines, proper handling procedures must be followed to ensure safe laboratory practices. Personal protective equipment (PPE), including gloves and safety goggles, is recommended when working with this compound. Additionally, adequate ventilation should be maintained to minimize exposure to vapors.
In conclusion, 4-fluoro-3-(methoxymethyl)benzaldehyde (CAS No. 1891258-04-0) is a multifunctional compound with significant potential in pharmaceutical and agrochemical research. Its unique structural features make it an attractive intermediate for synthesizing biologically active molecules. The growing body of research on fluorinated benzaldehydes highlights their importance in modern drug discovery efforts. As synthetic methodologies continue to evolve, compounds like this will remain indispensable tools for chemists seeking to develop innovative therapeutic solutions.
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